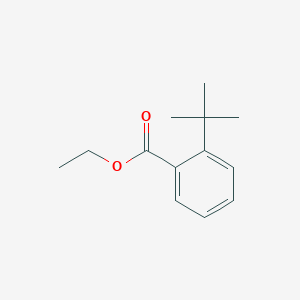

Ethyl 2-tert-butylbenzoate

Description

Ethyl 2-tert-butylbenzoate is an ester derivative of benzoic acid, characterized by a tert-butyl substituent at the 2-position of the aromatic ring and an ethyl ester group at the carboxyl position. Esters of this class are typically utilized as intermediates in organic synthesis, agrochemicals, and pharmaceuticals due to their stability and tunable steric/electronic effects .

Properties

CAS No. |

62171-58-8 |

|---|---|

Molecular Formula |

C13H18O2 |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

ethyl 2-tert-butylbenzoate |

InChI |

InChI=1S/C13H18O2/c1-5-15-12(14)10-8-6-7-9-11(10)13(2,3)4/h6-9H,5H2,1-4H3 |

InChI Key |

GSJBZTCJUGDXPA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(C)(C)C |

Origin of Product |

United States |

Chemical Reactions Analysis

Alkaline Hydrolysis

The hydrolysis of ethyl 2-tert-butylbenzoate under basic conditions proceeds via a BAL2 mechanism due to steric hindrance from the tert-butyl group. This contrasts with the typical BAC2 mechanism observed in less hindered esters.

Key Findings :

-

Rate Acceleration : Steric hindrance shifts the mechanism from acyl-oxygen cleavage (BAC2) to alkyl-oxygen cleavage (BAL2), with a log PZ factor of 10.93 compared to ~8 for unhindered esters .

-

Kinetics : Activation energy (E<sub>a</sub>) is 25.07 kcal/mol, with entropy-driven pathways due to reduced steric constraints in BAL2 .

Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | Aqueous dioxane |

| Temperature | 75–100°C |

| Base | NaOH/KOH |

Thermal Decomposition

Pyrolysis of ethyl 2-tert-butylbenzoate produces isobutylene and benzoic acid derivatives. The reaction is highly sensitive to reactor surface deactivation.

Data from Pyrolysis Studies :

| Temperature (°C) | Rate Constant (k × 10<sup>−4</sup> s<sup>−1</sup>) |

|---|---|

| 371.7 | 1.38 ± 0.02 |

| 400 | 3.94 ± 0.05 |

Mechanism :

-

Homolytic cleavage of the ester C–O bond generates a benzoate radical.

-

Radical recombination or β-scission yields isobutylene and ethyl benzoate fragments.

Ester Cleavage with Lewis Acids

Ethyl 2-tert-butylbenzoate undergoes efficient dealkylation using Lewis acids like Cu(OTf)<sub>2</sub> or SOCl<sub>2</sub>.

Comparative Reactivity :

| Reagent | Product | Yield (%) |

|---|---|---|

| SOCl<sub>2</sub> | Acid chloride | >90 |

| Cu(OTf)<sub>2</sub> | N-tert*-butyl amide | 89 |

Conditions :

Nucleophilic Substitution

The amino group in derivatives like ethyl 2-amino-5-(tert-butyl)benzoate participates in nucleophilic attacks.

Example Reaction :

-

Amidation : Reaction with acyl chlorides forms substituted benzamides.

-

Suzuki Coupling : Palladium-catalyzed coupling with aryl boronic acids.

Mechanistic Insight :

-

Amino group lone pairs attack electrophilic centers (e.g., carbonyl carbons), forming intermediates that eliminate byproducts like HCl.

Catalytic Oxidation

Ethyl 2-tert-butylbenzoate derivatives undergo aerobic photooxidation in the presence of anthraquinone catalysts.

Synthesis of Alkyl Esters :

| Substrate | Catalyst | Yield (%) |

|---|---|---|

| 4-tert-butyltoluene | Anthraquinone-2,3-dicarboxylic acid | 75 |

Conditions :

-

Solvent: Dry EtOH

-

Light Source: Four 22 W fluorescent lamps

-

Oxidant: O<sub>2</sub> balloon

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences and similarities between Ethyl 2-tert-butylbenzoate and related compounds:

Key Observations:

- Electronic Effects : Electron-withdrawing groups (e.g., nitro in Tert-butyl 2-hydroxy-5-nitrobenzoate) enhance electrophilic substitution resistance, whereas electron-donating groups (e.g., tert-butyl) may stabilize the aromatic ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.